

# Application Notes and Protocols for SKL2001

## Treatment of HEK293 Cells

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### Compound of Interest

Compound Name: SKL2001

Cat. No.: B15545171

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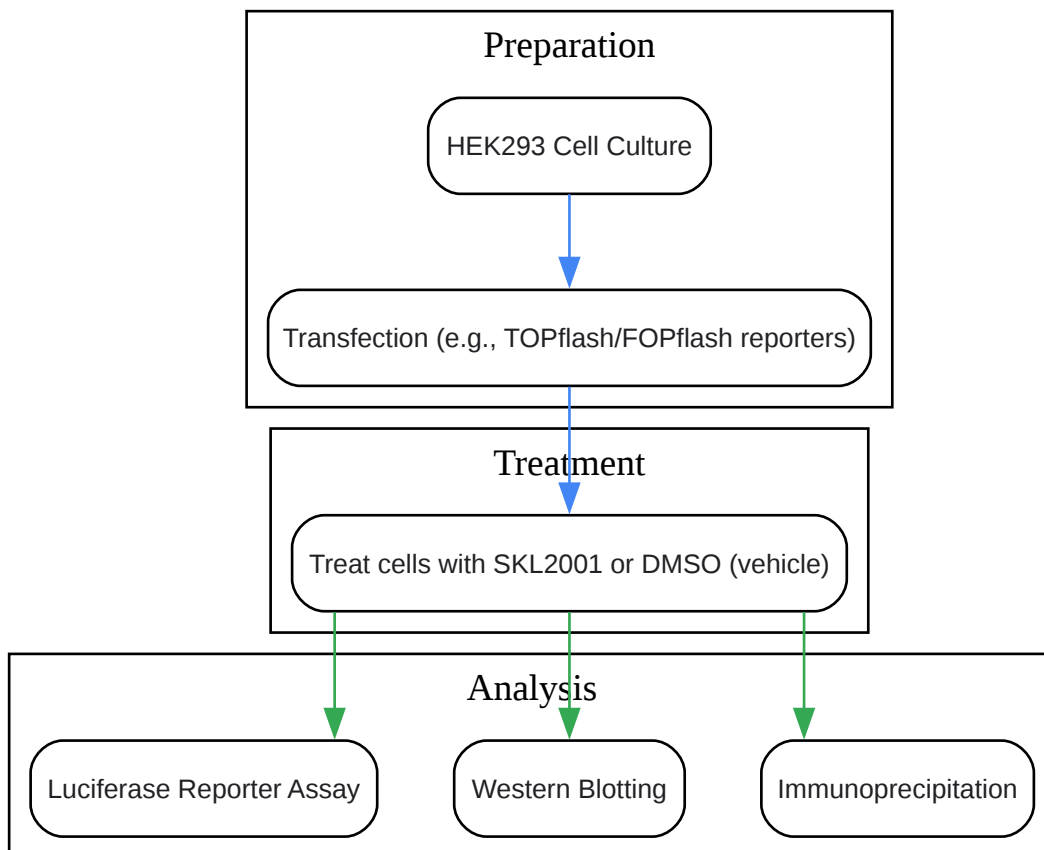
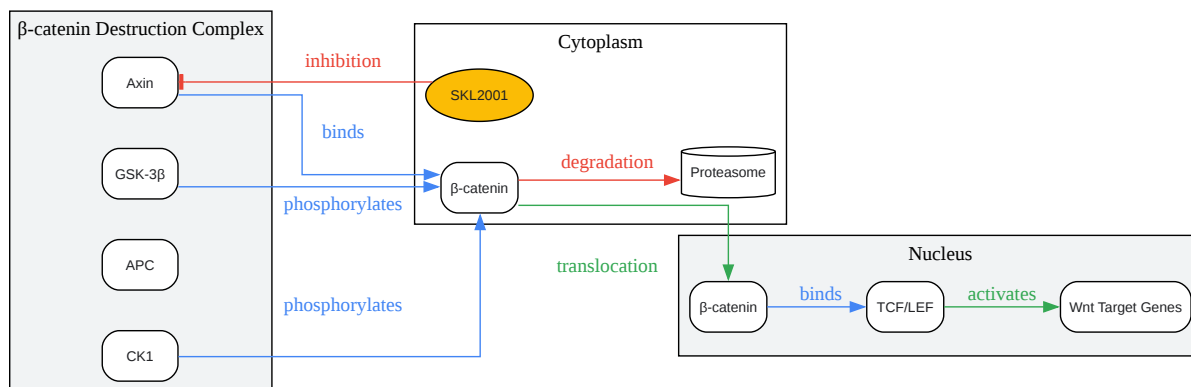
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SKL2001** is a small molecule agonist of the canonical Wnt/ $\beta$ -catenin signaling pathway.[1][2][3] Its mechanism of action involves the disruption of the interaction between Axin and  $\beta$ -catenin within the  $\beta$ -catenin destruction complex.[1][2][4] This inhibition of the destruction complex leads to the stabilization and subsequent accumulation of  $\beta$ -catenin in both the cytoplasm and the nucleus.[4][5] In the nucleus,  $\beta$ -catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes. This application note provides detailed protocols for the treatment of Human Embryonic Kidney 293 (HEK293) cells with **SKL2001** to study the activation of the Wnt/ $\beta$ -catenin pathway.

## Mechanism of Action

**SKL2001** activates the Wnt/ $\beta$ -catenin signaling pathway by preventing the degradation of  $\beta$ -catenin.[5] In the absence of a Wnt signal,  $\beta$ -catenin is targeted for proteasomal degradation by a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ). **SKL2001** directly interferes with the Axin/ $\beta$ -catenin interaction, a crucial step for the sequential phosphorylation of  $\beta$ -catenin by CK1 and GSK-3 $\beta$ . [2][5] By preventing this interaction, **SKL2001** leads to the accumulation of unphosphorylated, stable  $\beta$ -catenin.[5] Notably, **SKL2001**'s activity is independent of GSK-3 $\beta$  inhibition.[4][5]



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